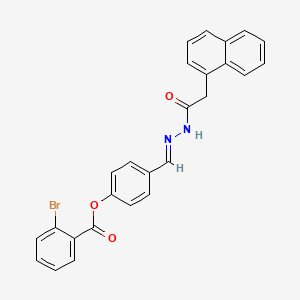![molecular formula C28H21Cl3N6O2 B11540356 4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11540356.png)
4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-({[4-CHLORO-3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including chlorophenyl, methyl, and pyrazolone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester.
Introduction of the chlorophenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the final product: The final step could involve condensation reactions to introduce the remaining functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazolone ring.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- 4-({[4-CHLORO-3-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(4-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 4-({[4-CHLORO-3-({[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups, which may confer unique chemical properties and biological activities. This can make it a valuable tool in research and development.
特性
分子式 |
C28H21Cl3N6O2 |
|---|---|
分子量 |
579.9 g/mol |
IUPAC名 |
4-[[4-chloro-3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H21Cl3N6O2/c1-16-23(27(38)36(34-16)21-7-3-5-18(29)11-21)14-32-20-9-10-25(31)26(13-20)33-15-24-17(2)35-37(28(24)39)22-8-4-6-19(30)12-22/h3-15,34-35H,1-2H3 |
InChIキー |
NIENVPZJOVYHTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3)Cl)N=CC4=C(NN(C4=O)C5=CC(=CC=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyclohexylidenamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11540274.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11540278.png)
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
![dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)



![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
